

Synthesis and properties of Di-tert-butylphosphine borane complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di-tert-butylphosphine*

Cat. No.: *B3029888*

[Get Quote](#)

An In-depth Technical Guide to **Di-tert-butylphosphine** Borane Complexes

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butylphosphine borane, denoted as $(t\text{-Bu})_2\text{PH}\cdot\text{BH}_3$, is a stable, solid phosphine-borane adduct. This air-stable complex serves as a convenient and safer precursor to the highly pyrophoric **di-tert-butylphosphine**, making it a valuable reagent in organic synthesis and materials science.^[1] Its utility stems from its role as a powerful reducing agent and its application in the synthesis of ligands for catalysis and intermediates for pharmaceutical development.^{[2][3]} This guide details the synthesis, properties, and key applications of **di-tert-butylphosphine** borane complexes.

Synthesis of Di-tert-butylphosphine Borane

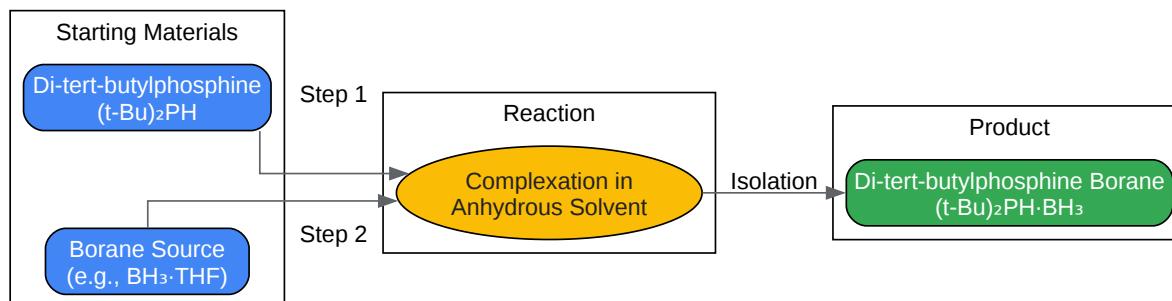
The synthesis of phosphine-borane adducts is typically achieved through the reaction of a phosphine with a borane source.^[1] The complexation with borane (BH_3) effectively "protects" the phosphine from oxidation, allowing for easier handling and storage.^[1] The borane can be liberated when needed by reacting the complex with a tertiary amine.^[1]

General Experimental Protocol

A common method for preparing **di-tert-butylphosphine** borane involves the reaction of **di-tert-butylphosphine** with a borane source, often borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$)

or borane-dimethyl sulfide complex ($\text{BH}_3\cdot\text{SMe}_2$), in an inert solvent.[4]

Materials:


- **Di-tert-butylphosphine** or Di-tert-butylchlorophosphine (as a precursor)
- Borane-tetrahydrofuran complex (1 M solution in THF) or a suitable borane source
- Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
- Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure (Representative):

- Under an inert atmosphere (nitrogen or argon), dissolve **di-tert-butylphosphine** in anhydrous tetrahydrofuran (THF) in a Schlenk flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add one equivalent of a 1 M solution of borane-THF complex to the stirred phosphine solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction completion using ^{31}P NMR spectroscopy.
- Remove the solvent under reduced pressure to yield the crude **di-tert-butylphosphine** borane complex.
- The product can be purified by recrystallization or column chromatography if necessary.

This method is adapted from the general synthesis principles for phosphine-boranes.[1][4]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **di-tert-butylphosphine** borane.

Properties of Di-tert-butylphosphine Borane

The complex is a white to pale yellow solid, stable in air, which contrasts with the air-sensitivity of the free phosphine.^{[2][4]} This stability makes it a preferred reagent for many applications.

Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_8H_{19}P \cdot BH_3$ (or $C_8H_{22}BP$)	[2][5]
Molecular Weight	160.05 g/mol	[2][5]
Appearance	White to pale yellow solid (crystals, powder, and/or chunks)	[2][5]
Melting Point	59-64 °C	[2][3][5]
Solubility	Soluble in common organic solvents like ethanol, acetone, and toluene.	[4]
Purity (Assay)	Typically $\geq 97\%$	[2]
CAS Number	128363-76-8	[3][5]

Spectroscopic Data

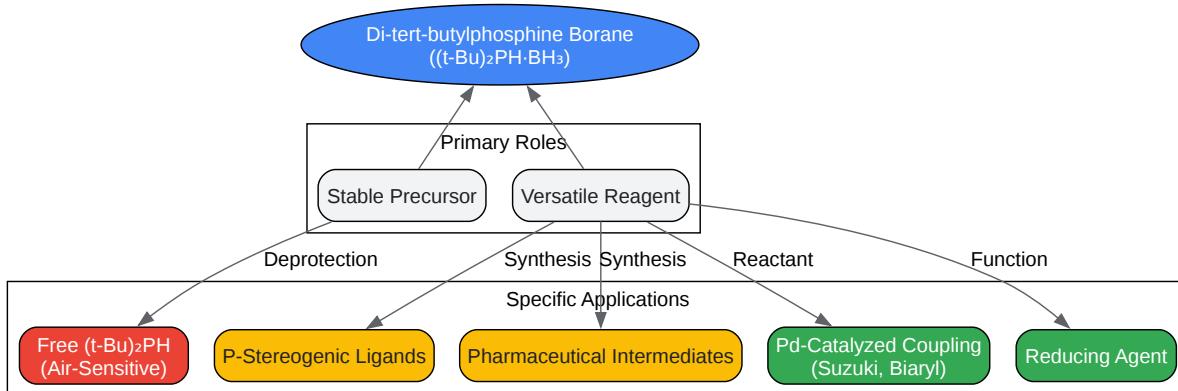
Characterization of phosphine-borane complexes typically involves multinuclear NMR spectroscopy. For related primary alkylphosphine-borane adducts, the following techniques are standard for structural confirmation:

- 1H NMR: To identify the protons on the alkyl groups and those bonded to phosphorus.[6]
- ^{13}C NMR: To characterize the carbon skeleton.[6]
- ^{31}P NMR: To confirm the formation of the P-B bond, typically showing a characteristic shift and coupling to boron and hydrogen.[6]
- ^{11}B NMR: To observe the boron environment, often showing a quartet due to coupling with the three attached hydrogens.[6]

Stability

Di-tert-butylphosphine borane is noted for its stability in air, which is a significant advantage over the free phosphine.[4] While many phosphine borane derivatives show high stability in

aqueous media like phosphate-buffered saline (PBS), their stability can be influenced by substituents.^[7] For instance, electron-donating groups on related phenylphosphine boranes can slightly weaken the P-B bond.^[7]


Applications in Research and Drug Development

Di-tert-butylphosphine borane is a versatile reagent with broad applications in organic synthesis, catalysis, and as a precursor for more complex molecules.

Key Applications

- Precursor to **Di-tert-butylphosphine**: It serves as a stable, solid source for the air-sensitive **di-tert-butylphosphine**, which can be generated *in situ* for subsequent reactions.^[1]
- Reducing Agent: The complex is an effective reducing agent used in various organic transformations.^[2]
- Catalysis: It is a crucial reactant in several palladium-catalyzed reactions, including Suzuki and biaryl-coupling reactions, which are fundamental for forming carbon-carbon bonds.^[3]
- Ligand Synthesis: It is a building block for preparing P-stereogenic phosphine ligands, which are highly valuable in asymmetric catalysis.^{[8][9]}
- Coordination Chemistry: The complex is used to form metal complexes essential in catalysis and material science, helping to enhance reaction rates and selectivity.^[2]
- Pharmaceutical Development: It is employed in the synthesis of pharmaceutical intermediates, facilitating the production of active pharmaceutical ingredients (APIs).^[2] The phosphine borane substructure is also explored as an isostere for alkanes in drug design, expanding the available chemical space for medicinal chemists.^[7]

Logical Relationships in Application

[Click to download full resolution via product page](#)

Caption: Key roles and applications of **di-tert-butylphosphine** borane.

Safety and Handling

While significantly more stable than its parent phosphine, **di-tert-butylphosphine** borane requires careful handling according to laboratory safety procedures.^[4]

- **Hazards:** It is classified as a substance that, in contact with water, releases flammable gas (H261).^[10] It can also cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).^[10]
- **Precautions:** Keep away from fire and avoid contact with skin, eyes, and mucous membranes.^[4]
- **Personal Protective Equipment (PPE):** Recommended PPE includes gloves, eyeshields, and a type N95 dust mask.
- **Storage:** Store in a sealed container in a well-ventilated place, away from oxidants and acids.^[4] It is classified under Storage Class 13 (Non-Combustible Solids).

Conclusion

Di-tert-butylphosphine borane is a pivotal reagent in modern chemistry, offering a stable and versatile platform for synthesis and catalysis. Its role as a protected form of a highly useful but hazardous phosphine, combined with its utility in constructing complex molecular architectures for pharmaceuticals and advanced materials, ensures its continued importance for researchers in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphine-borane - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. Borane di(tert-butyl)phosphine complex | Di-t-butylphosphine-borane | C8H22BP - Ereztech [ereztech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deposit.ub.edu [deposit.ub.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. Boron--di-tert-butylphosphane (1/1) | C8H19BP | CID 22572032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and properties of Di-tert-butylphosphine borane complexes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029888#synthesis-and-properties-of-di-tert-butylphosphine-borane-complexes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com